molecular formula C17H27BN2O4 B2855382 1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea CAS No. 2246799-61-9

1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea

Cat. No.: B2855382
CAS No.: 2246799-61-9
M. Wt: 334.22
InChI Key: BQZOYUOPOGLQIX-UHFFFAOYSA-N
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Description

This urea derivative features an isopropyl group attached to one nitrogen of the urea moiety and a substituted phenyl ring on the other nitrogen. The phenyl ring contains a 2-methoxy group and a 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) substituent. The dioxaborolane group enables participation in Suzuki-Miyaura cross-coupling reactions, a key strategy in medicinal chemistry for biaryl synthesis . The methoxy group enhances solubility in polar solvents and may influence electronic properties for target binding .

Properties

IUPAC Name

1-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BN2O4/c1-11(2)19-15(21)20-13-9-8-12(10-14(13)22-7)18-23-16(3,4)17(5,6)24-18/h8-11H,1-7H3,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZOYUOPOGLQIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)NC(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea (CAS No. 2246799-61-9) is a novel compound with potential applications in medicinal chemistry, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme is crucial in tryptophan metabolism and has significant implications in cancer immunotherapy. Understanding the biological activity of this compound involves exploring its synthesis, mechanism of action, and potential therapeutic applications.

  • Molecular Formula : C17H27BN2O4
  • Molecular Weight : 334.22 g/mol
  • Structure : The compound contains a urea moiety linked to a phenyl group substituted with a methoxy group and a dioxaborolane group, which contributes to its unique biological properties.

The primary biological activity attributed to this compound is its inhibitory effect on IDO1. This inhibition can lead to increased levels of tryptophan and a subsequent enhancement of immune responses against tumors.

Inhibition Studies

In vitro studies have demonstrated that derivatives of phenyl urea can effectively inhibit IDO1. For instance:

  • Compound i12 showed significant IDO1 inhibitory activity with an IC50 value of approximately 0.7 nM when tested against human IDO1 in HEK293 cells .
  • The presence of specific functional groups on the phenyl ring was found to enhance binding affinity and selectivity for IDO1 over tryptophan 2,3-dioxygenase (TDO), indicating that structural modifications can lead to improved biological activity .

Research Findings and Case Studies

A number of studies have explored the efficacy and pharmacokinetics of compounds similar to this compound:

Table 1: Summary of Biological Activity Studies

CompoundTarget EnzymeIC50 (nM)Notes
BMS-E30IDO10.7Potent inhibitor; lacks heme-coordinating element
i12IDO1~0.7Significant binding interactions with key residues
i24IDO1VariesContains nitro group; potential toxicity concerns

Pharmacological Profile

The pharmacokinetic properties of this compound are essential for its development as a therapeutic agent. Studies indicate that modifications to the urea structure can influence solubility and bioavailability. For example:

  • The introduction of lipophilic groups can enhance membrane permeability.
  • The stability of the dioxaborolane group under physiological conditions is crucial for maintaining activity.

Potential Applications

Given its mechanism as an IDO1 inhibitor, this compound may be explored for:

  • Cancer Therapy : Enhancing immune response in tumors by inhibiting tryptophan degradation.
  • Immunotherapy : Potential use in combination therapies to improve efficacy against resistant cancers.

Scientific Research Applications

Medicinal Chemistry

1-Isopropyl-3-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea has been explored as a potential inhibitor of the PD-L1/PD-1 complex. This complex plays a crucial role in immune evasion by tumors. The compound's design is based on a terphenyl scaffold that enhances its binding affinity to the target protein.

Case Study : In a study assessing the inhibitory activities of various terphenyl derivatives, this compound exhibited promising results in disrupting the PD-L1/PD-1 interaction. The HTRF assay indicated a significant percentage of undissociated complexes at varying concentrations, demonstrating its potential as an immunotherapeutic agent .

Compound% Undissociated Complex at 5 μMIC50 (μM)
1-Isopropyl-3-(2-methoxy...)42%5.52 ± 0.04

Synthesis of Advanced Materials

The compound is also utilized in the synthesis of advanced materials, particularly in the development of conjugated copolymers. Its boron-containing moiety facilitates reactions that are vital for creating materials with specific electronic properties.

Applications :

  • Organic Electronics : The compound can be used to synthesize materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
  • Fluorescent Sensors : Its structural features allow it to function as a fluorescent probe for detecting specific ions or molecules.

Arginase Inhibition Studies

Recent research has focused on the role of arginase inhibitors in cancer therapy. The compound has been evaluated for its ability to inhibit arginase activity, which is linked to tumor growth and immune suppression.

Research Findings : The synthesis pathway involving this compound has shown effective inhibition of arginase in vitro, suggesting its utility in developing new cancer therapies aimed at modulating the tumor microenvironment .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling Reactions

The pinacol boronate ester moiety enables this compound to participate in Pd-catalyzed Suzuki–Miyaura couplings, forming biaryl structures critical in drug discovery.

Reaction Conditions Outcome Key Findings
Pd(dppf)Cl₂, K₂CO₃, dioxane/water (2:1), 80°C, 3 h Coupling with aryl halides (e.g., bromobenzodioxane) yields substituted biarylsHigh regioselectivity due to steric hindrance from the isopropyl and methoxy groups .
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane as directing groupEnables sequential cross-coupling for complex terphenyl scaffolds Boronate stability under basic conditions ensures compatibility with urea groups .

Mechanistic Insight :

  • The boronate ester undergoes transmetallation with Pd catalysts, facilitating bond formation between the aromatic ring and electrophilic partners.

  • Methoxy groups enhance electron density, accelerating oxidative addition of aryl halides .

Boronate Ester Hydrolysis

The dioxaborolane group undergoes acid-catalyzed hydrolysis to yield boronic acids, expanding its utility in aqueous-phase reactions.

Reaction Conditions Outcome Key Findings
4 M HCl in dioxane, 3 h Conversion to boronic acid derivativeHydrolysis preserves urea functionality; isolated yields >90% .
Pinacolborane-mediated regenerationReversible under anhydrous conditions with pinacolborane Facilitates boronate recycling in multi-step syntheses .

Applications :

  • Hydrolyzed boronic acids serve as intermediates in PROTAC synthesis .

  • Acid stability of the urea group prevents decomposition during hydrolysis .

Urea Functional Group Reactivity

The urea moiety participates in hydrogen bonding and nucleophilic reactions, enabling diverse modifications.

Reaction Type Conditions Outcome
Nucleophilic Substitution Alkyl halides, K₂CO₃, DMF, 60°CAlkylation at urea nitrogen
Hydrogen Bonding Polar solvents (e.g., DMSO)Stabilizes protein-ligand interactions
Acid/Base Hydrolysis 6 M HCl, reflux, 12 h Degradation to amine and CO₂ (minor pathway)

Notable Observations :

  • Urea alkylation is sterically hindered by the isopropyl group, favoring mono-substitution.

  • Hydrolysis under strong acidic conditions is minimal (<5% degradation), ensuring synthetic utility .

Methoxy Group Functionalization

The 2-methoxy substituent on the phenyl ring can be modified under specific conditions.

Reaction Conditions Outcome
Demethylation BBr₃, CH₂Cl₂, −78°C → RT, 6 h Conversion to phenolic –OH group
Electrophilic Aromatic Substitution HNO₃/H₂SO₄, 0°C, 2 h Nitration at meta position (relative to boronate)

Limitations :

  • Demethylation requires careful temperature control to avoid boronate cleavage .

  • Nitration yields are moderate (40–60%) due to electron-withdrawing effects of the boronate .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Features

Compound Name Substituents on Urea/Phenyl Molecular Formula CAS No. Key Differences Reference
Target Compound - Urea: Isopropyl
- Phenyl: 2-OMe, 4-dioxaborolane
Not explicitly provided (estimated: C₁₉H₂₈BN₂O₄) Not provided Reference compound
1-Isopropyl-3-[4-(dioxaborolan-2-yl)phenyl]urea - Urea: Isopropyl
- Phenyl: 4-dioxaborolane (no methoxy)
C₁₆H₂₅BN₂O₃ 874291-02-8 Lacks 2-methoxy group
1,1-Diisopropyl-3-(4-dioxaborolan-2-ylphenyl)urea - Urea: Diisopropyl
- Phenyl: 4-dioxaborolane
C₁₉H₃₁BN₂O₃ 874298-11-0 Bulkier urea substituents
1-Isobutyl-3-(4-dioxaborolan-2-ylphenyl)urea - Urea: Isobutyl
- Phenyl: 4-dioxaborolane
C₁₇H₂₇BN₂O₃ 874291-03-9 Linear vs. branched alkyl on urea
1-(4-tert-Butylphenyl)-3-(4-dioxaborolan-2-ylphenyl)urea - Urea: 4-tert-Butylphenyl
- Phenyl: 4-dioxaborolane
C₂₄H₃₂BN₂O₃ Not provided Aromatic vs. aliphatic urea substituent
1-(2-Methoxy-4-dioxaborolan-2-ylphenyl)-3-propylurea - Urea: Propyl
- Phenyl: 2-OMe, 4-dioxaborolane
C₁₇H₂₇BN₂O₄ Not provided Propyl vs. isopropyl on urea

Key Observations :

  • Urea Substituents : Isopropyl (target) vs. diisopropyl, isobutyl, or aromatic groups (e.g., tert-butylphenyl). Bulkier groups like diisopropyl increase molecular weight (346.27 g/mol ) but may reduce solubility.

Key Findings :

  • Synthesis : Most analogs are synthesized via urea formation between aryl isocyanates and amines, followed by boronate ester introduction .
  • Stability : Dioxaborolane-containing compounds are generally stable under inert conditions but hydrolyze in aqueous media to boronic acids .

Q & A

Basic: What are the optimal synthetic routes for 1-isopropyl-3-(2-methoxy-4-(dioxaborolan-2-yl)phenyl)urea, and how can reaction conditions be adjusted to improve yield?

Answer:
The synthesis involves coupling a boronate-containing aniline derivative (e.g., 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-methoxyaniline) with an isocyanate (e.g., isopropyl isocyanate). Key steps include:

  • Amine activation : Pre-activate the aniline with a base (e.g., triethylamine) to enhance nucleophilicity.
  • Temperature control : Maintain reactions at 0–5°C to minimize side reactions (e.g., urea dimerization) .
  • Solvent selection : Use anhydrous THF or DCM to stabilize intermediates.
    Yield improvements (from ~60% to >85%) are achievable via slow addition of isocyanate and post-reduction purification with flash chromatography .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s purity and structural integrity?

Answer:

  • NMR : ¹H/¹³C NMR confirms urea NH protons (δ 6.8–7.2 ppm) and boronate B-O peaks (δ 1.3 ppm for methyl groups) .
  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect impurities (<2%); ESI-MS validates the molecular ion [M+H]⁺ .
  • FT-IR : Urea carbonyl stretches (1640–1680 cm⁻¹) and boronate B-O vibrations (1350–1400 cm⁻¹) confirm functional groups .

Advanced: How does the dioxaborolane group influence this compound’s reactivity in cross-coupling reactions, and what catalytic systems are compatible?

Answer:
The dioxaborolane moiety enables Suzuki-Miyaura couplings with aryl halides. Key considerations:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/H₂O (3:1) at 80°C .
  • Base compatibility : K₂CO₃ or Cs₂CO₃ avoids boronate hydrolysis.
  • Steric effects : The tetramethyl groups enhance stability but reduce coupling rates with bulky substrates. Comparative kinetic studies show 20% lower yield vs. unsubstituted boronates .

Advanced: What strategies are recommended for assessing this compound’s potential as a kinase inhibitor, given its urea and boronate motifs?

Answer:

  • In silico docking : Screen against kinase ATP-binding pockets (e.g., EGFR, VEGFR) using AutoDock Vina. The urea NH groups form H-bonds with hinge regions, while the boronate may chelate Mg²⁺ ions .
  • Enzymatic assays : Use ADP-Glo™ kinase assays (IC50 determination) with recombinant kinases.
  • SAR studies : Compare with analogues lacking the boronate or methoxy groups to isolate pharmacophore contributions .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound across different solvent systems?

Answer:
Discrepancies arise from solvent polarity and boronate hydration states:

  • Polar aprotic solvents : DMSO (≥50 mg/mL) stabilizes the boronate via Lewis acid-base interactions.
  • Aqueous buffers : Limited solubility (<0.1 mg/mL at pH 7.4) due to boronate hydrolysis.
    Methodological fix : Pre-saturate solvents with N₂ to reduce hydrolysis. Validate solubility via nephelometry .

Advanced: What computational methods predict the stability of the dioxaborolane-urea linkage under physiological conditions?

Answer:

  • DFT calculations : Analyze bond dissociation energies (BDEs) for B-O (≈300 kJ/mol) and urea C-N (≈250 kJ/mol) to prioritize hydrolysis sites.
  • MD simulations : Simulate aqueous environments (AMBER force field) to track boronate ring opening at pH 5–7.
    Experimental validation via LC-MS confirms 90% degradation in PBS (pH 7.4, 37°C) after 24 hours .

Advanced: How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s bioactivity?

Answer:

  • Systematic substitution : Replace methoxy/isopropyl groups with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups to modulate electronic effects .
  • In vitro testing : Prioritize cytotoxicity (MTT assay) and permeability (Caco-2 model) for lead optimization.
  • Data analysis : Use multivariate regression to correlate substituent Hammett σ values with activity .

Basic: What are the critical steps for ensuring reproducibility in synthesizing this compound at milligram-to-gram scales?

Answer:

  • Anhydrous conditions : Use Schlenk lines for moisture-sensitive boronate intermediates.
  • Stoichiometric precision : Maintain a 1:1.05 molar ratio (isocyanate:amine) to prevent excess reagent contamination.
  • Scale-up adjustments : Replace batch reactors with flow chemistry setups for exothermic control .

Advanced: Which analytical techniques quantify boronate hydrolysis byproducts, and how can their formation be minimized?

Answer:

  • ¹¹B NMR : Detects boric acid (δ 18–20 ppm) and intact boronate (δ 28–30 ppm).
  • Mitigation : Add 1–2% glycerol as a stabilizer or use low-temperature storage (−20°C) .

Advanced: How does the methoxy group at the 2-position influence this compound’s conformational flexibility and binding affinity?

Answer:

  • Conformational analysis : NOESY NMR shows restricted rotation due to steric hindrance between methoxy and urea groups.
  • Binding impact : Methoxy-O forms H-bonds with protein residues (e.g., Tyr in kinases), increasing affinity by ~30% vs. des-methoxy analogues .

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